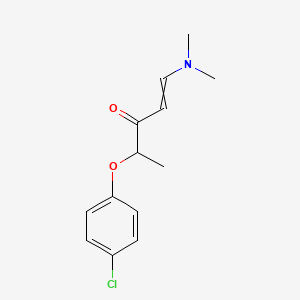
4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one is an organic compound that features a chlorophenoxy group and a dimethylamino group attached to a pentenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 1-(dimethylamino)pent-1-en-3-one.
Reaction: The 4-chlorophenol is reacted with a suitable base to form the phenoxide ion, which then undergoes nucleophilic substitution with 1-(dimethylamino)pent-1-en-3-one.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenoxy)-1-(dimethylamino)pent-1-en-3-one: Similar structure with a bromine atom instead of chlorine.
4-(4-Methylphenoxy)-1-(dimethylamino)pent-1-en-3-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H16ClNO2 |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
InChI |
InChI=1S/C13H16ClNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3 |
Clé InChI |
HYBSAHPNXCCSOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl-, ethyl ester](/img/structure/B8702219.png)
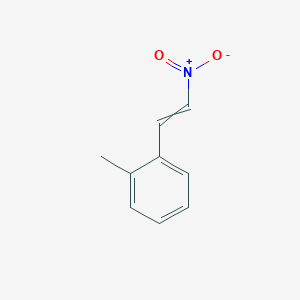


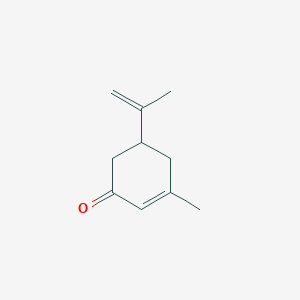
![(9aS)-Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine](/img/structure/B8702265.png)
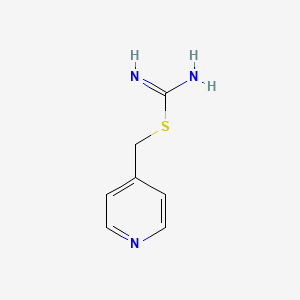
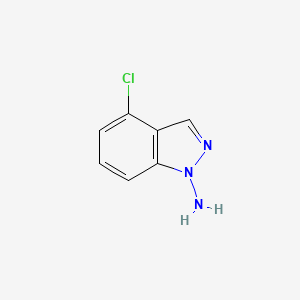


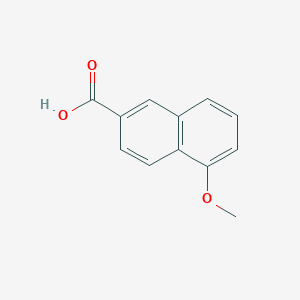
![tert-Butyl 8-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8702325.png)
![3,5-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B8702336.png)
